3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane is a bicyclic compound with the molecular formula . This compound is characterized by its unique structure, which includes a benzyl group and two methoxy groups attached to a bicyclic azabicyclo[3.3.1]nonane framework. The compound is cataloged under the CAS number 1000931-10-1 and has a molecular weight of approximately 275.39 g/mol . It is recognized for its potential applications in organic synthesis and medicinal chemistry.
3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane is classified as an organic compound, specifically a bicyclic amine due to the presence of the nitrogen atom in the bicyclic structure. Its classification extends to being a potential pharmaceutical intermediate due to its structural properties that allow interaction with biological targets.
The synthesis of 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane typically involves several steps:
The reaction conditions typically include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures may vary depending on the specific step in the synthesis process. The yield and purity are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography .
The molecular structure of 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane features:
The compound's structural formula can be represented as:
This representation indicates the positions of the functional groups relative to the bicyclic core .
3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane can undergo various chemical reactions:
These reactions may require specific catalysts or reagents to facilitate transformations while maintaining the integrity of the bicyclic structure.
The mechanism by which 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane exerts its effects involves interactions with molecular targets such as enzymes or receptors within biological systems. The benzyl and methoxy groups can participate in binding interactions, while the bicyclic framework provides necessary structural rigidity for effective interaction with these targets.
This characteristic allows it to modulate various biological pathways, potentially leading to specific physiological effects that are of interest in drug development .
Relevant data on these properties can be found in product specifications from chemical suppliers and research publications .
The unique structure of 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane makes it valuable for various applications:
The retrosynthetic deconstruction of 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane focuses on strategic bond disconnections to simplify the bicyclic framework. The core bicyclo[3.3.1]nonane skeleton is typically disconnected via a Mannich-type annulation, revealing a 1,5-dicarbonyl precursor and benzylamine as fundamental synthons . Alternative disconnections target the C3-N bond, suggesting reductive amination between 9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-7-one and benzaldehyde as a viable route [7] [9]. The 9,9-dimethoxy ketal group is derived from a corresponding diketone, which serves dual purposes: it masks the reactive carbonyl and introduces stereoelectronic constraints for subsequent ring formation [3]. Key synthons identified through retrosynthesis include:
This approach prioritizes convergent strategies that leverage commercially available building blocks while minimizing protecting group manipulations.
Table 1: Retrosynthetic Disconnection Strategies for Core Assembly
Target Bond | Synthon 1 | Synthon 2 | Key Transformation |
---|---|---|---|
C1-C2 Bridge | 1,5-Dicarbonyl Compound | Benzylamine | Mannich Cyclization |
C3-N | 9-Keto Azabicyclononane | Benzaldehyde | Reductive Amination |
C9-O (Ketal) | Cyclohexanedione | Dimethyl Orthoformate | Ketalization |
Catalytic asymmetric methods enable enantioselective access to the 3-azabicyclo[3.3.1]nonane core. Ruthenium-catalyzed hydrogenation of enone intermediates (e.g., 9-benzyl-3-azabicyclononan-7-one) using chiral BINAP-type ligands achieves >90% enantiomeric excess (ee) in the reduction step, establishing critical stereocenters [3] [9]. The resulting chiral alcohol serves as a precursor for ketal formation under acidic conditions. Organocatalytic Michael additions also contribute to asymmetry; for example, quinone monoketals react with 1,1-enediamines via chiral amine catalysts to yield functionalized morphans with 70–83% ee . Ligand design critically influences stereoselectivity:
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst System | Substrate | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Ru-(R)-BINAP/DPEN | 9-Benzyl-3-azabicyclonon-7-en-3-one | 92 | 88 | [3] |
(S)-Thiourea-Organocatalyst | Quinone Monoketal + Enediamine | 83 | 78 | |
Rh-DuPhos | β-Keto Ester Derivatives | 85 | 82 | [9] |
The 9,9-dimethoxy ketal and C3-benzyl groups exert profound electronic and steric effects on bicyclic reactivity. NMR studies confirm that the dimethoxy substituents lock the C9 position in a pseudo-equatorial configuration, deshielding adjacent protons (δ 1.2–1.8 ppm) and creating an electron-deficient site prone to nucleophilic attack [4]. This electronic bias directs regioselective functionalization at C2/C4 positions during electrophilic substitutions. Concurrently, the bulky N-benzyl group adopts an equatorial orientation, minimizing 1,3-diaxial interactions and shielding the α-face of the bicyclic system . This steric blockade enables:
Reductive amination dominates industrial-scale synthesis of 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane due to operational simplicity and high yields. The protocol involves:
In contrast, cycloaddition approaches (e.g., [4+2] Diels-Alder) face limitations. While theoretically efficient, the strain inherent to the bicyclo[3.3.1]nonane system impedes peri- and stereoselectivity. Hetero-Diels-Alder reactions between dienes and azadienophiles yield <50% of the desired adduct, with competing polymerization observed [6].
Tandem Mannich-cyclization offers a superior alternative: a one-pot reaction of acetophenone derivatives, paraformaldehyde, and dimethylamine affords the core in 83% yield via imine formation and intramolecular enolization . This method outperforms stepwise cyclizations by eliminating intermediate purification.
Table 3: Synthetic Route Comparison for Core Assembly
Methodology | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | LiAlH₄ (THF, reflux); BnBr/NaH (DMF) | 88 | High chemoselectivity; Scalable | Requires anhydrous conditions |
Tandem Mannich | EtOH, 78–101°C, acid catalyst | 83 | One-pot; No protecting groups | Limited diastereocontrol |
Hetero-Diels-Alder | Xylene, 140°C | 45 | Atom-economical | Low regioselectivity; Side products |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1